Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiadiazole precursor. One common method involves the reaction of tert-butyl carbamate with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents like amines, thiols, or halides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Scientific Research Applications
Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with molecular targets and pathways within cells. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption can inhibit the growth and proliferation of bacterial and cancer cells. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its biological activity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
1,2,4-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,3-Thiadiazole: A less common isomer with unique reactivity patterns.
Uniqueness
Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-1,2,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C8H13N3O2S/c1-5-9-6(14-11-5)10-7(12)13-8(2,3)4/h1-4H3,(H,9,10,11,12) |
InChI Key |
UIPWOQFEUXUECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.